molecular formula C15H15ClN4O3 B2598806 (5-Chloro-6-hydroxypyridin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034580-01-1

(5-Chloro-6-hydroxypyridin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2598806
CAS RN: 2034580-01-1
M. Wt: 334.76
InChI Key: OMBCIYOOQMEBBF-UHFFFAOYSA-N
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Description

(5-Chloro-6-hydroxypyridin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as GSK2330672, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of various diseases. This compound has shown promising results in preclinical studies and has the potential to be used in the treatment of cancer, inflammation, and other diseases.

Scientific Research Applications

Selective and Efficacious Inhibitors

A study by Li et al. (2013) describes a series of novel aminopyridyl/pyrazinyl-substituted compounds as potent, highly selective, and orally efficacious c-Met/ALK dual inhibitors. These compounds showed promising pharmacodynamics effects by inhibiting c-Met phosphorylation in vivo and significant tumor growth inhibitions in human gastric carcinoma xenograft models.

Molecular Interaction Studies

Shim et al. (2002) investigated N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent and selective antagonist for the CB1 cannabinoid receptor. The study provides insights into the molecular interaction of the antagonist with the receptor, contributing to the understanding of the binding interaction mechanisms.

Genotoxicity and Metabolic Activation

Kalgutkar et al. (2007) explored the genotoxicity of 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a 5-HT2C agonist with potential for obesity treatment. The study identified a metabolism-dependent genotoxicity, providing a mechanistic basis for the mutagenicity of this compound.

Structural Characterization

Böck et al. (2021) reported on the synthesis and structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. The study provides detailed information on the molecular conformations, protonation sites, and intermolecular hydrogen bonding patterns, which are crucial for understanding the chemical behavior of these compounds.

Synthesis and Optimization

Hughes et al. (2010) described the synthesis of a PDE5 inhibitor, which showed excellent potency and selectivity profile and demonstrated in vivo efficacy. The synthesis methods and structural-activity relationships provided in this study are crucial for drug development processes.

properties

IUPAC Name

3-chloro-5-(3-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c16-12-6-10(7-19-14(12)21)15(22)20-5-1-2-11(9-20)23-13-8-17-3-4-18-13/h3-4,6-8,11H,1-2,5,9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBCIYOOQMEBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CNC(=O)C(=C2)Cl)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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